3-Bromostyrene

Descripción

Overview and Significance in Organic Chemistry

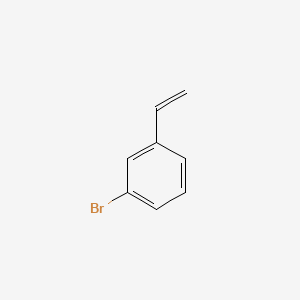

3-Bromostyrene, with the chemical formula C₈H₇Br, is a meta-substituted aromatic compound that serves as a vital building block in organic synthesis. Structurally, it consists of a benzene (B151609) ring substituted with a bromine atom at the third carbon position and a vinyl group (-CH=CH₂) at the first position. nih.gov This specific arrangement of a reactive vinyl group and a bromine atom, which can be readily substituted, makes this compound a versatile intermediate for creating more complex molecules.

Its significance in organic chemistry stems from its utility in a variety of chemical transformations. The vinyl group allows for addition reactions and polymerization, while the carbon-bromine bond is a key site for cross-coupling reactions. It is frequently employed in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions, to form new carbon-carbon bonds. These reactions are fundamental in synthesizing a wide array of organic compounds, including pharmaceuticals, agrochemicals, and specialized polymers. The reactivity of this compound, governed by the electronic effects of the meta-bromo substituent, provides a distinct profile compared to its ortho- and para-isomers, allowing for unique synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇Br |

| Molecular Weight | 183.05 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 74-75 °C at 3 mmHg |

| Density | 1.406 g/mL at 25 °C |

| Refractive Index | n20/D 1.591 |

| CAS Number | 2039-86-3 |

Data sourced from multiple references. nih.govsielc.comsigmaaldrich.com

Historical Context of Research on Halogenated Styrenes

The study of styrenic polymers dates back to the 19th century, with the first polymerization of styrene (B11656) observed by Eduard Simon in 1839. researchgate.net However, large-scale commercial development of polystyrene began in the 1930s. tandfonline.com The incorporation of halogens, particularly bromine and chlorine, into styrene-based polymers became a significant area of research and industrial development, driven primarily by the need for fire retardancy. mdpi.com For several decades, halogenated compounds were highly effective and low-cost fire retardants for various forms of polystyrene, such as expanded polystyrene (EPS) and high-impact polystyrene (HIPS). researchgate.netmdpi.com

The development of polymer blends in the mid-20th century further expanded the use of functionalized styrenes. The creation of materials like Acrylonitrile Butadiene Styrene (ABS) and its blends with other polymers such as PVC often involved halogenated components to enhance properties like heat distortion temperature. mdpi.com Research into the polymerization of halogenated styrenes themselves, however, revealed complexities. Early studies on the copolymerization of styrene with α- or β-bromostyrene showed that these halogenated monomers did not readily copolymerize but acted as chain transfer agents. cdnsciencepub.com The synthesis of specific isomers like β-bromostyrene and investigations into their reaction mechanisms, such as alkaline dehydrobromination, were subjects of academic study in the 1950s, laying the groundwork for understanding their reactivity. acs.org The evolution of synthetic methods, from early work on styrene monomer production to more refined techniques for creating specific halogenated derivatives, has been crucial for their application in both polymer science and fine chemical synthesis. tandfonline.comsci-hub.st

Current Research Landscape and Future Directions

The current research landscape for this compound is characterized by its extensive use as a versatile intermediate in advanced organic synthesis and materials science. A primary focus is its application in asymmetric catalysis to produce chiral compounds with high enantioselectivity. For instance, it serves as a key substrate in nickel-catalyzed asymmetric cross-electrophile coupling reactions to form products with significant enantiomeric excess, which is critical for the development of pharmaceuticals requiring precise stereochemistry. acs.org

In materials science, this compound is utilized for the synthesis of functional polymers. It can undergo polymerization to form poly(this compound) or be copolymerized with other monomers to create materials with tailored properties. cd-bioparticles.net These brominated polymers can be further modified, making them useful for creating high-performance plastics and other advanced materials.

Furthermore, research has extended into the biological activities of compounds derived from this compound. It has been used as a starting material in the synthesis of molecules evaluated for antimicrobial and antiparasitic properties. Studies have shown that derivatives can exhibit significant inhibition against certain bacterial strains and efficacy against the parasites that cause malaria, highlighting its potential in medicinal chemistry.

Future directions will likely continue to build on these foundations. The development of more efficient and selective catalytic systems for reactions involving this compound remains a key objective. This will enable the synthesis of increasingly complex and valuable molecules for the pharmaceutical and agrochemical industries. Exploration of its use in synthesizing novel polymeric materials with advanced optical or electronic properties is another promising avenue. As the demand for halogen-free alternatives in some applications grows, research may also focus on using the bromine functionality as a stepping stone to introduce other functional groups, thereby expanding the synthetic utility of this important chemical compound. mdpi.com

Table 2: Selected Research Applications of this compound

| Research Area | Application | Key Findings/Reagents |

|---|---|---|

| Asymmetric Synthesis | Synthesis of chiral compounds | Used in asymmetric cross-coupling to yield products with high enantioselectivity (up to 84% ee). |

| Cross-Coupling Reactions | Precursor for substituted styrenes | Employs palladium catalysts (e.g., Pd(OAc)₂) in Suzuki-Miyaura and Heck reactions. |

| Polymer Science | Monomer for functional polymers | Can be polymerized to form poly(this compound) or used in copolymers. cd-bioparticles.net |

| Medicinal Chemistry | Precursor for biologically active molecules | Derivatives have shown potential antimicrobial and antiparasitic (antimalarial) activity. |

| Reaction Mechanism Studies | Substrate for Diels-Alder reactions | Investigated in intramolecular Diels-Alder reactions to form naphthalene (B1677914) derivatives. acs.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJQPCJDKBKSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25584-47-8 | |

| Record name | Benzene, 1-bromo-3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25584-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60174332 | |

| Record name | 3-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-86-3 | |

| Record name | 3-Bromostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XE3SF241Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Bromostyrene and Its Derivatives

Classical Synthesis Routes

Classical approaches to the synthesis of 3-bromostyrene primarily rely on fundamental organic reactions such as elimination and substitution. These methods, while established, often provide a reliable means to access the target molecule.

Dehydrobromination Reactions

Dehydrobromination is a common elimination reaction for the synthesis of alkenes from alkyl halides. libretexts.org In the context of this compound synthesis, this typically involves the removal of a hydrogen atom and a bromine atom from adjacent carbons of a substituted ethylbenzene (B125841).

The synthesis of p-sulfonamidostyrene provides another example, where it is prepared through the dehydrohalogenation of its β-bromoethyl derivative. acs.org While specific details for the direct dehydrobromination to this compound are less explicitly detailed in the provided results, the general principle involves starting with a suitable di- or mono-haloethylbenzene and treating it with a base to induce elimination. For example, the dehydrobromination of (2-bromoethyl)benzene (B7723623) has been studied using tetraoctylammonium bromide as a catalyst. ajgreenchem.com

Bromination of Styrene (B11656) Derivatives

The direct bromination of styrene derivatives is another classical route to synthesize brominated styrenes. This can involve either electrophilic addition to the double bond or substitution on the aromatic ring, depending on the reaction conditions.

Kinetic studies on the bromination of various substituted styrenes in anhydrous acetic acid have shown that the reaction can proceed via a mechanism involving a highly unsymmetrical bromonium ion intermediate. researchgate.net The reaction of olefins with reagents like diacetoxyiodobenzene (B1259982) and phenyltrimethylammonium (B184261) tribromide in methanol (B129727) can lead to methoxy-bromination, which is a regioselective and stereoselective addition reaction. orientjchem.org For terminal olefins like styrene, this reaction follows Markovnikov's rule, with the bromine atom attaching to the terminal carbon. orientjchem.org

N-Bromosuccinimide (NBS) is a common reagent for bromination. researchgate.net In the synthesis of β-bromostyrenes, NBS can be used with sodium persulfate as an oxidant to directly brominate styrenes. sci-hub.se The reaction of styrene with NBS in an aqueous medium can also lead to efficient bromination at ambient temperature. researchgate.net However, under radical conditions, the bromination of polystyrene with NBS tends to occur at the α- and β-positions of the polymer backbone rather than on the aromatic ring. acs.org

The regioselectivity of the bromination of the styrene aromatic ring can be controlled. While some methods may lead to a mixture of isomers, specific catalysts can direct the bromination to a particular position. For example, gold(III) chloride has been shown to catalyze the para-selective bromination of polystyrene with high efficiency and without significant degradation of the polymer. acs.org

Decarboxylative Elimination Approaches

Decarboxylative elimination offers an alternative pathway to vinylarenes, starting from carboxylic acids. This approach involves the removal of a carboxyl group, often with the concurrent formation of a double bond.

One method involves the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid to produce β-bromostyrene. acs.org The stereochemical outcome of this reaction can be influenced by the solvent used. acs.org Similarly, cis-β-bromostyrene derivatives can be synthesized stereospecifically from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence that proceeds through β-lactone intermediates. researchgate.net The Hunsdiecker reaction, which is a decarboxylative halogenation of the silver salt of a carboxylic acid, can also be applied to cinnamic acid to produce beta-bromostyrene.

More recent developments have focused on catalytic decarboxylative eliminations. A copper-catalyzed method has been developed for the decarboxylative elimination of (hetero)aromatic propionic acids to yield vinyl (hetero)arenes, avoiding the need for stoichiometric lead or silver additives. chemrxiv.orgsemanticscholar.orgnih.gov This reaction is believed to proceed through benzylic deprotonation followed by radical decarboxylation. chemrxiv.orgsemanticscholar.org Another approach utilizes photoredox/cobalt dual catalysis for the decarboxylative elimination of carboxylic acids to form olefins. unl.edu An electrochemical strategy has also been demonstrated for the decarboxylative elimination of carboxylic acids to alkenes under mild, oxidant-free conditions. chemistryviews.org

Catalytic Synthesis Approaches

Catalytic methods, particularly those involving transition metals, have become increasingly important for the synthesis of this compound and its derivatives due to their high efficiency and selectivity.

Transition Metal-Catalyzed Reactions

Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon bonds, providing a powerful tool for the synthesis of substituted styrenes.

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst, is a prominent method. beilstein-journals.org For example, poly(1,4-phenylenevinylene) can be synthesized starting from 4-bromostyrene (B1200502) via the Heck reaction. sigmaaldrich.comresearchgate.net Palladium-catalyzed three-component reactions involving an aryl halide (like bromostyrene), an allene, and a silylating agent can produce allylic silanes in good yields. researcher.life Furthermore, a cascade process involving an initial palladium-catalyzed alkenyl amination followed by an intramolecular Heck reaction can be used to synthesize indoles from o-bromoanilines and α-bromostyrene. nih.gov

The Suzuki-Miyaura coupling reaction is another cornerstone of palladium-catalyzed synthesis. This reaction couples an organoboron compound with an organohalide. tamu.edu For instance, 4-substituted styrene compounds can be synthesized in good yields via the Suzuki coupling of p-bromostyrene with various phenylboronic acids using a palladium(II) chloride/acetonitrile complex as the catalyst. tandfonline.com The synthesis of 1,1-diarylethylenes has also been achieved through the Suzuki cross-coupling of α-bromostyrene. researchgate.net

The choice of ligand is crucial in these palladium-catalyzed reactions. Ligands such as triphenylphosphine (B44618) (PPh3) are often used in polar aprotic solvents like DMF or THF. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl or vinyl halides, has been extended to the reaction of alkenyl bromides, including 1-bromostyrene, to form enamines and imines. nih.gov

Below is a table summarizing representative palladium-catalyzed reactions for the synthesis of this compound derivatives.

| Reaction Type | Reactants | Catalyst System | Product | Yield | Reference |

| Heck Reaction | 4-Bromostyrene, Ethylene | Pd catalyst | Poly(1,4-phenylenevinylene) | - | researchgate.net |

| Suzuki Coupling | p-Bromostyrene, Phenylboronic acid | PdCl2(CH3CN)2, L3 | 4-Styrylphenylboronic acid | Good | tandfonline.com |

| Buchwald-Hartwig Amination | 1-Bromostyrene, Secondary amine | [Pd2(dba)3]/BINAP, NaOtBu | Enamine | Nearly quantitative | nih.gov |

| Cascade Alkenyl Amination/Heck | o-Bromoaniline, α-Bromostyrene | [Pd2(dba)3]/DavePhos, NaOtBu | 2-Phenylindole | - | nih.gov |

| Three-Component Coupling | Bromostyrene, 1,1-Dimethylallene, Bu3SnSiMe3 | Pd(dba)2 | Allylic silane | Good to excellent | researcher.life |

Copper-Catalyzed Synthesis

Copper-catalyzed reactions represent a significant avenue for the synthesis of vinyl arenes, including this compound. These methods often involve the coupling of vinyl halides with aryl compounds. A general procedure involves the use of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), to catalyze the vinylation of aryl iodides. researchgate.net For instance, the coupling of vinyl bromides or iodides with phenols can be achieved using a copper chloride catalyst and cesium carbonate as a base in refluxing toluene (B28343), yielding vinyl aryl ethers in good to excellent yields. researchgate.net While this specific example produces an ether linkage, the underlying principle of copper-catalyzed C-C bond formation is applicable to the synthesis of styrenes.

In the context of this compound, a relevant copper-catalyzed process involves the reaction of a suitable aryl halide with a vinylating agent. For example, the reaction of 1,3-dibromobenzene (B47543) with a vinylating agent in the presence of a copper catalyst could theoretically yield this compound. Mechanistic studies on related reactions, such as the copper(I)-catalyzed 1,3-migration of 2-bromostyrenes, provide insight into the behavior of bromo-substituted styrenes in the presence of copper catalysts. nih.gov In one study, subjecting this compound to hydroboration conditions with a copper catalyst resulted only in hydroboration, indicating the stability of the bromo-styrene moiety under these specific conditions and suggesting that the reaction is intramolecular. nih.gov

Another approach involves the eliminative azide-olefin cycloaddition, where CuO nanoparticles have been used to catalyze the reaction between β-bromostyrene and benzyl (B1604629) azide, producing 1,4-disubstituted-1,2,3-triazoles with high yields. ias.ac.in While not a direct synthesis of this compound, this demonstrates the utility of copper catalysis in transformations involving bromostyrene derivatives.

Table 1: Examples of Copper-Catalyzed Reactions Involving Bromo-Substituted Styrenes

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| β-Bromostyrene | Benzyl azide | CuO nanoparticles | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 97% | ias.ac.in |

| Vinyl bromide/iodide | Phenol | Copper chloride | Vinyl aryl ether | Good to excellent | researchgate.net |

| 2-Bromostyrene (B128962) | Bis(pinacolato)diboron | Copper(I) catalyst | Borylated product | N/A | nih.gov |

Iron-Catalyzed Synthesis

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to precious metal-catalyzed methods for forming carbon-carbon bonds. rochester.edu These reactions are particularly relevant for the synthesis of substituted styrenes. The cross-coupling of aryl Grignard reagents with alkenyl halides, catalyzed by iron salts, provides a direct route to styrene derivatives. mdpi.com For instance, the reaction of bis-(aryl)manganese nucleophiles with alkenyl halides like 2-bromostyrene can be catalyzed by iron(III) bromide to produce substituted alkenes. mdpi.com

A common approach involves the use of an iron salt, such as iron(III) chloride (FeCl3) or iron(III) acetylacetonate (B107027) [Fe(acac)3], often in the presence of a ligand or additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.org These conditions facilitate the coupling of alkyl or aryl halides with various partners. For example, iron-catalyzed cross-coupling of aryl chlorides with Grignard reagents at low catalyst loading has been demonstrated to be efficient and operationally simple. rsc.org

Mechanistic studies have been crucial in understanding the active species in these reactions. For example, in the iron-catalyzed hydromagnesiation of styrene derivatives, a formally iron(0) ate complex has been identified as the catalyst's resting state. nih.gov In other studies involving the reaction of Fe(acac)3 with Grignard reagents, multinuclear iron-phenyl species have been characterized. rochester.edu The reaction of in-situ generated iron species with β-bromostyrene has been shown to lead to the selective formation of the cross-coupled product. nih.govnih.gov

Table 2: Iron-Catalyzed Cross-Coupling Reactions Relevant to Styrene Synthesis

| Aryl/Alkenyl Halide | Coupling Partner | Iron Catalyst | Ligand/Additive | Product Type | Reference |

| Aryl Chlorides | Alkyl Grignard Reagents | Iron Salt | Cyclic Urea Ligands | Alkylated Arenes | rsc.org |

| Alkenyl Halides | Bis-(aryl)manganese | FeBr3 | None | Substituted Alkenes | mdpi.com |

| Alkyl Halides | Alkenylzinc Reagents | Iron Salt | TMEDA | Olefins | acs.org |

| β-Bromostyrene | Methylmagnesium Bromide | In-situ generated iron species | NMP | Cross-coupled product | nih.govnih.gov |

Other Catalytic Systems (e.g., Lithium Acetate (B1210297) catalyzed bromination)

Beyond copper and iron, other catalytic systems have been developed for the synthesis of this compound and its derivatives. One notable method involves the use of lithium acetate as a catalyst for the decarboxylative bromination of α,β-unsaturated aromatic carboxylic acids. google.comgoogle.com This reaction, often carried out with N-bromosuccinimide (NBS) as the bromine source, provides a route to (E)-β-bromostyrene derivatives with high stereoselectivity. google.comgoogle.com The reaction can be performed in a mixed solvent system like acetonitrile-water and can be accelerated by microwave irradiation. google.com This method has been shown to be efficient, with high yields reported. google.comgoogle.com

Research has shown that for the conversion of cinnamic acids to β-bromostyrenes, the efficiency of the catalyst can vary, with lithium acetate being more effective than other bases like triethylamine. researchgate.net The solvent system also plays a role, with acetonitrile-water being a preferred medium. researchgate.net

Stereoselective Synthesis of Isomers (E/Z)

The stereoselective synthesis of (E) and (Z) isomers of β-bromostyrene is of significant interest for their application in further chemical transformations. Several methods have been developed to control the stereochemical outcome.

One effective strategy involves a one-pot borylative coupling followed by halodeborylation of styrenes. rsc.orgrsc.org In this process, the order of addition of the base and the halogenating agent during the bromination step is crucial for determining the stereoselectivity. For instance, adding a base before bromine leads preferentially to the (E)-β-bromostyrene, while reversing the order of addition yields the (Z)-β-bromostyrene. rsc.orgrsc.org

The Heck-Matsuda reaction, a palladium-catalyzed arylation of styrenes with arenediazonium salts, is another powerful tool for the stereoselective synthesis of trans-stilbenes, which are structurally related to substituted styrenes. researchgate.net This reaction is noted for being greener, faster, and phosphine-free. researchgate.net The Mizoroki-Heck reaction, which couples unsaturated halides with alkenes, is also widely used and generally favors the formation of the more stable E-isomer. rsc.orgmdpi.com

Furthermore, stereoselective reduction of β,β-dibromostyrene derivatives can be employed to produce either (E)- or (Z)-β-bromostyrene isomers. nih.gov

Table 3: Comparison of Methods for Stereoselective Synthesis of β-Bromostyrene Isomers

| Method | Key Reagents/Catalyst | Selectivity | Product Isomer | Reference |

| Borylative Coupling/Halodeborylation | Styrene, Vinyl Boronates, Base, Bromine | High | (E) or (Z) | rsc.orgrsc.org |

| Heck-Matsuda Reaction | Styrene, Arenediazonium Tetrafluoroborate, Palladium Catalyst | High | trans (E) | researchgate.net |

| Mizoroki-Heck Reaction | Unsaturated Halide, Alkene, Palladium Catalyst | High | (E) | rsc.orgmdpi.com |

| Stereoselective Reduction | β,β-Dibromostyrene derivative | High | (E) or (Z) | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of styrenes to develop more sustainable and environmentally friendly processes. wellingtonuniventures.nz This includes using less toxic reagents, reducing waste, and employing catalytic methods. wellingtonuniventures.nz

The use of alternative solvents is another key aspect of green chemistry. Glycerol (B35011), a byproduct of biodiesel production, has been explored as a green solvent for various synthetic transformations, including palladium-catalyzed cross-coupling reactions to produce styrene derivatives. unina.it Reactions performed in glycerol can sometimes offer better yields compared to those in traditional organic solvents like DMF. unina.it

Sunlight-driven reactions are also being investigated as a sustainable energy source for chemical synthesis. researchgate.net While not yet specifically reported for this compound, the use of concentrated solar radiation has been demonstrated for other reactions, highlighting its potential as a green energy source. researchgate.net

Industrial Scale-Up Considerations

The industrial production of styrene primarily relies on the dehydrogenation of ethylbenzene. wikipedia.org This process, however, is energy-intensive and involves high temperatures (up to 600 °C) over an iron(III) oxide catalyst. wikipedia.org A major challenge in the purification process is the close boiling points of ethylbenzene and styrene, which necessitates a series of distillation columns. wikipedia.org Furthermore, the tendency of styrene to polymerize at high temperatures requires the continuous addition of inhibitors. wikipedia.org

For brominated polystyrenes, the reaction temperature is a critical factor influencing the color of the final product, with lower temperatures generally being preferred. google.com However, this can slow down the reaction rate, necessitating a compromise for commercially viable production. google.com The method of product isolation, such as non-solvent precipitation versus water flashing, also impacts the properties of the brominated product. google.com

Newer technologies aim to address the drawbacks of the conventional process. Single-step catalytic processes using heterogeneous catalysts are being developed to be integrated into existing production facilities. ki.si These technologies promise a more atom-efficient and sustainable route to styrene production. ki.si The development of cost-effective and robust catalysts that can be easily prepared and recycled is a key consideration for industrial-scale applications. ki.si

Chemical Transformations and Reactivity of 3 Bromostyrene

Cross-Coupling Reactions

3-Bromostyrene is a versatile organic compound that readily participates in a variety of cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both a vinyl group and a bromine atom on the aromatic ring allows for diverse chemical transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide. organic-chemistry.org this compound serves as an excellent substrate for this reaction, typically using a palladium catalyst and a boronic acid in the presence of a base. This methodology is widely used for the synthesis of substituted styrenes.

For instance, the coupling of (E)-β-bromostyrene with phenylboronic acid, catalyzed by iodine in polyethylene (B3416737) glycol (PEG-400) at 140°C, yields the corresponding product in 90% yield while retaining the double bond's geometry. researchgate.net Asymmetric Suzuki-Miyaura coupling reactions have also been developed, achieving high enantioselectivity. For example, using a palladium catalyst with a chiral ligand can yield products with up to 84% enantiomeric excess (ee).

A practical application involves the reaction of 2-bromostyrene (B128962) with 2-vinylphenylboronic acid, which is a key step in a multi-step synthesis. tamu.edu

Table 1: Examples of Suzuki-Miyaura Coupling with Bromostyrene Derivatives

| Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | I2/K2CO3/PEG-400 | (E)-Stilbene | 90% | researchgate.net |

| 2-Vinylphenylboronic acid | Pd catalyst with SPhos ligand | 2,2'-Divinylbiphenyl | - | tamu.edu |

| - | Palladium catalyst with 3-DMP-5-Br ligand | Chiral substituted styrene (B11656) | - (84% ee) |

Heck Reaction

The Heck reaction, a palladium-catalyzed vinylation or arylation of an olefin, is another important transformation for this compound. mdpi.com This reaction typically involves a palladium catalyst, a base, and an olefin. beilstein-journals.org It is a highly efficient method for creating substituted styrenes and other complex molecules. researchgate.net

For example, the Heck reaction of p-methoxy-β-bromostyrene with n-butyl vinyl ether can be catalyzed by palladium with various phosphine (B1218219) ligands. liv.ac.uk The reaction of this compound with acrylates is also a common application. researchgate.net Research has shown that a variety of 1,3-dienes can be synthesized through the Heck vinylation of vinyl bromides with functionalized and non-functionalized alkenes, such as acrylates and dec-1-ene, often with high stereoselectivity. researchgate.net

Notably, the reaction conditions can be optimized to be performed under mild conditions. beilstein-journals.org Mechanochemical methods, such as high-speed ball-milling, have been developed for the Heck coupling of 3-bromoindazoles, demonstrating the versatility of this reaction. beilstein-journals.org

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope and tolerance of various functional groups. organic-chemistry.org this compound can be effectively coupled with organozinc reagents to form a variety of products.

The stereochemical outcome of Negishi couplings with alkenyl halides can be highly dependent on the ligand used with the palladium catalyst. nih.gov For instance, the coupling of (Z)-β-bromostyrene with organozinc reagents can lead to either retention or inversion of the double bond geometry depending on the palladium catalyst and ligands employed. nih.gov Using PdCl2(Amphos)2 as a catalyst with (Z)-β-bromostyrene can result in complete isomerization to the E-product. nih.gov

Recent advancements have enabled Negishi-like couplings to be performed in water at room temperature, offering a more environmentally friendly approach. nih.gov These methods often utilize a palladium catalyst and an additive like TMEDA to facilitate the reaction between an alkyl halide and an alkenyl halide. nih.gov

Table 2: Ligand Effects in Negishi Coupling of Z-β-Bromostyrene

| Catalyst/Ligand | Outcome | Reference |

|---|---|---|

| PdCl2(Amphos)2 | Complete isomerization to E-product | nih.gov |

| PdCl2(PPh3)2/TMEDA | Retention of Z-geometry | nih.gov |

Stille Coupling

The Stille coupling is a palladium-catalyzed reaction between an organotin compound (organostannane) and an organohalide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is valued for the stability and functional group tolerance of the organostannane reagents. rsc.org

The reaction of (E)-β-bromostyrene with organotin reagents can be used to synthesize various dienes. msu.edu However, the coupling of (Z)-β-bromostyrene can sometimes be complicated by Z-to-E isomerization. rsc.org The choice of palladium catalyst and ligands can influence the reaction's efficiency and selectivity. uva.nl

Efforts to make the Stille reaction more environmentally friendly and economical have led to the development of protocols that are catalytic in tin. msu.eduscispace.com These methods often involve the in-situ regeneration of the active organotin reagent.

Kumada Coupling

The Kumada coupling, also known as the Kumada-Corriu coupling, utilizes a Grignard reagent (organomagnesium) and an organohalide in the presence of a nickel or palladium catalyst. wikidoc.orgorganic-chemistry.org This was one of the first cross-coupling reactions to be developed. organic-chemistry.org

The reaction of β-bromostyrene with phenylmagnesium bromide, catalyzed by nickel acetylacetonate (B107027), yields trans-stilbene. wikidoc.org Nickel catalysts, particularly those with dppf ligands, have been found to be effective for the coupling of tertiary alkyl Grignard reagents with β-bromostyrene. acs.orgoup.com This allows for the construction of sterically congested quaternary carbon centers. acs.orgorganic-chemistry.org

Recent research has focused on developing more efficient nickel-catalyzed Kumada-Corriu cross-coupling reactions of tertiary Grignard reagents with bromostyrenes, achieving good yields and high selectivity. organic-chemistry.orgresearchgate.net The choice of ligand is crucial, with diphosphine ligands like dtbpf and DPEPhos, in combination with TMEDA, showing excellent results for palladium-catalyzed Kumada couplings of alkenyl halides at room temperature. nih.gov

Table 3: Catalyst Systems in Kumada Coupling of Bromostyrenes

Other Cross-Coupling Methodologies

Beyond the major named reactions, this compound can participate in other novel cross-coupling methodologies. For example, iron-catalyzed cross-coupling reactions of bis-(aryl)manganese nucleophiles with alkenyl halides, including 2-bromostyrene, have been reported. mdpi.com In some cases, these reactions proceed smoothly to give the corresponding coupled products in good yields. mdpi.com

Additionally, electrochemical methods are emerging as a powerful tool for cross-coupling reactions. Nickel-catalyzed electrochemical C(sp²)-C(sp³) cross-coupling reactions have been developed using β-bromostyrene as the electrophile, offering a redox-neutral pathway under ambient conditions. chemrxiv.org

Addition Reactions to the Vinyl Group

The vinyl group of this compound is susceptible to various addition reactions, including hydroboration, cycloadditions, and radical additions. The electronic nature of the substituted aromatic ring influences the regioselectivity and rate of these transformations.

Hydroboration-oxidation of this compound is a standard method to produce alcohols. The reaction proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the terminal carbon of the vinyl group, and the hydrogen atom adds to the carbon adjacent to the aromatic ring. Subsequent oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, yielding 2-(3-bromophenyl)ethanol.

In studies of copper-catalyzed reactions, it was observed that when this compound was subjected to conditions intended to promote halogen migration, only the hydroboration product was formed. This indicates that the vinyl group's reactivity towards hydroboration is a dominant pathway for this isomer under these specific conditions. An organocatalytic approach to the hydroboration of this compound has also been reported, demonstrating high efficiency.

| Reaction | Reagents & Conditions | Product | Yield | Reference |

| Organocatalytic Hydroboration | This compound, Pinacolborane, Ionic Liquid Catalyst | 2-(3-Bromophenyl)ethylboronic acid pinacol (B44631) ester | 95% |

Table 1: Example of Hydroboration of this compound.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. cureffi.orgwikipedia.org In this context, styrenes can act as dienophiles, reacting with electron-rich dienes. ulethbridge.calibretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. ulethbridge.ca The bromine atom in this compound exerts an electron-withdrawing inductive effect, which should render the vinyl group moderately dienophilic.

While specific examples of intermolecular Diels-Alder reactions involving this compound as the dienophile are not extensively detailed in the literature, related studies on α-bromostyrene derivatives show their participation in intramolecular Diels-Alder reactions to form complex polycyclic structures. researchgate.netnih.gov For instance, α-bromostyrene-functionalized amides undergo intramolecular cycloaddition when treated with a base at high temperatures, producing 1,4-dihydronaphthalenes. researchgate.netnih.gov Other types of cycloadditions have also been explored; for example, tandem palladium-catalyzed cross-coupling and [4+2] or [4+4] cycloadditions have been achieved starting from α-bromovinyl arenes to produce various carbocycles. nih.gov

The addition of hydrogen bromide (HBr) to alkenes can proceed through either an ionic (electrophilic addition) or a radical mechanism, leading to different products. In the presence of radical initiators like peroxides, the addition of HBr to this compound occurs via a free-radical chain reaction.

This process follows an anti-Markovnikov regioselectivity. The reaction is initiated by the formation of a bromine radical, which adds to the terminal carbon of the vinyl group. acs.org This addition step is regioselective because it generates the more stable secondary benzylic radical at the carbon adjacent to the aromatic ring. acs.org This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the final product, 1-bromo-1-(3-bromophenyl)ethane, and a new bromine radical to continue the chain. acs.org This outcome is in direct contrast to the electrophilic addition of HBr (in the absence of peroxides), which would yield 1-bromo-2-(3-bromophenyl)ethane via the more stable benzylic carbocation intermediate.

Cycloaddition Reactions (e.g., Diels-Alder)

Reactions Involving the Bromine Moiety

The carbon-bromine bond on the aromatic ring of this compound allows for transformations such as halogen migration and nucleophilic substitution, with the latter being predominantly achieved through transition metal catalysis.

Research into copper(I)-catalyzed reactions has uncovered a unique 1,3-halogen migration that occurs for 2-bromostyrene but is notably absent for this compound. In the case of 2-bromostyrene, a copper-hydride catalyst adds across the double bond to form a benzyl (B1604629) copper intermediate. This intermediate can then undergo a rearrangement where the bromine atom migrates from the aryl ring (C2) to the benzylic carbon, with a concurrent borylation of the C-Br bond.

However, when this compound is subjected to the same reaction conditions, no such migration is observed; the reaction exclusively yields the product of hydroboration of the vinyl group. The inability of the 3-bromo isomer to undergo this transformation is attributed to its geometry, which prevents the necessary intramolecular dearomative 1,3-copper shift required for the migration to proceed. This highlights a profound difference in the reactivity of the isomers, where the relative position of the bromine atom and the vinyl group is critical.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on this compound is generally not feasible under standard conditions. pressbooks.pub Aryl halides are typically inert to SNAr reactions unless the aromatic ring is activated by potent electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions. pressbooks.publibretexts.org These groups are required to stabilize the negative charge of the intermediate Meisenheimer complex. pressbooks.publumenlearning.com In this compound, the vinyl group is not sufficiently electron-withdrawing, and its meta position relative to the bromine atom does not allow it to provide the necessary resonance stabilization for the intermediate. libretexts.org

Consequently, the substitution of the bromine atom on this compound is most effectively accomplished through transition metal-catalyzed cross-coupling reactions. These reactions are the most powerful and widely used methods for forming new carbon-carbon and carbon-heteroatom bonds at an aromatic ring.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl halide with an organoboron compound, such as a boronic acid or boronic ester. nih.govmdpi.com It is a highly versatile method for creating new C-C bonds.

Heck Reaction: In the Heck reaction, this compound can couple with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction forms a new C-C bond at the site of the bromine atom, typically with retention of the alkene geometry of the coupling partner.

| Reaction Type | Coupling Partner | Catalyst / Base / Conditions | Product | Yield | Reference |

| Suzuki Coupling | Potassium alkyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, Toluene (B28343)/H₂O, 80 °C | α-Alkyl-3-vinylbenzene | 54% | nih.gov |

| Heck Vinylation | Butyl vinyl ether | Pd(OAc)₂, dppp, NEt₃, DMSO, 115 °C | (E)-1-(3-vinylphenyl)pent-1-en-3-one | 96% | liv.ac.uk |

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions of this compound.

Halogen Migration Reactions

Formation of Derivatives and Analogues

This compound serves as a key precursor for a variety of more complex molecules, including other substituted styrenes, epoxides, and heterocyclic compounds like sultams. Its reactivity at two distinct sites allows for stepwise or selective functionalization.

The bromine atom in this compound is an excellent functional handle for cross-coupling reactions, enabling the synthesis of a wide array of 3-substituted styrene derivatives. The Suzuki-Miyaura cross-coupling reaction is a prominent method for this transformation. In this reaction, the bromine atom is substituted by various organic groups through the use of a palladium catalyst.

This process typically involves reacting this compound with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base. The choice of the R-group on the boronic acid determines the final substituent at the 3-position of the styrene molecule. This method is highly versatile for creating carbon-carbon bonds.

Table 1: Suzuki-Miyaura Coupling for Substituted Styrene Synthesis

| Reactant | Coupling Partner | Catalyst System | Product |

| This compound | Organoboronic Acid (e.g., Phenylboronic acid) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | 3-Substituted Styrene (e.g., 3-Vinylbiphenyl) |

| Base (e.g., Na₂CO₃, K₂CO₃) | |||

| Solvent (e.g., Toluene, DMF) |

The vinyl group of this compound is susceptible to oxidation, leading to the formation of this compound oxide, also known as 2-(3-bromophenyl)oxirane. This transformation is a classic epoxidation reaction. A widely used and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org

The synthesis is typically carried out by dissolving this compound in a solvent like dichloromethane (B109758) (CH₂Cl₂) and reacting it with m-CPBA. rsc.org An aqueous solution of sodium bicarbonate is often used in a biphasic system to neutralize the acidic byproduct, meta-chlorobenzoic acid. rsc.org The reaction is generally stirred at room temperature until completion. rsc.org

Table 2: Epoxidation of this compound

| Reactant | Reagent | Solvent/Conditions | Product |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | This compound oxide |

| Aqueous NaHCO₃ | |||

| Room Temperature |

This compound can be utilized in the synthesis of sultams, which are cyclic sulfonamides. Research has demonstrated a method where this compound is a key component in creating an aryl-substituted sultam. tennessee.edu The synthesis begins with the formation of a Grignard reagent from this compound by reacting it with magnesium metal. tennessee.edu

This highly nucleophilic Grignard reagent, 3-vinylphenylmagnesium bromide, is then reacted with saccharin (B28170). In a specific reported synthesis, two equivalents of the this compound Grignard reagent are reacted with saccharin to produce the desired aryl sultam. tennessee.edu This reaction opens the saccharin ring and attaches the 3-vinylphenyl group, leading to a more complex sultam derivative.

Table 3: Synthesis of an Aryl Sultam from this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound, Magnesium (Mg) | Anhydrous Ether (Solvent) | 3-Vinylphenylmagnesium bromide (Grignard Reagent) |

| 2 | Saccharin, 3-Vinylphenylmagnesium bromide | N/A | Aryl Sultam Derivative |

Polymerization Studies of 3 Bromostyrene

Homopolymerization of 3-Bromostyrene

Homopolymerization involves the polymerization of a single type of monomer, in this case, this compound, to form a homopolymer, poly(this compound).

Free Radical Polymerization

Free radical polymerization is a common method for synthesizing poly(this compound). cd-bioparticles.netgoogle.com This process is typically initiated by thermal or chemical initiators that generate free radicals. Studies using 2,2′-azobisisobutyronitrile (AIBN) as a free radical initiator in a toluene (B28343) solution have been documented. researchgate.net The resulting poly(this compound) is generally atactic, meaning the stereochemistry of the polymer chain is random. researchgate.netresearchgate.net Spectroscopic analysis, specifically 1H-NMR and 13C-NMR, confirms the atactic nature of the polymer. researchgate.net The molecular weight of the polymer can be controlled by using chain transfer agents like α-methyl styrene (B11656) dimer. google.com

| Parameter | Description | Reference |

| Initiator | 2,2′-azobisisobutyronitrile (AIBN) | researchgate.net |

| Solvent | Toluene | researchgate.net |

| Polymer Tacticity | Atactic | researchgate.netresearchgate.net |

| Molecular Weight Control | α-methyl styrene dimer | google.com |

Anionic Polymerization

Anionic polymerization of this compound presents challenges due to potential side reactions with the carbon-bromine bond. ohiolink.edu However, research has shown that under specific conditions, anionic polymerization can be achieved. For instance, using sec-butyllithium (B1581126) (sec-BuLi) as an initiator in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) has been explored. acs.org To mitigate side reactions, modified initiators like oligo(α-methylstyryl)lithium (αMSLi) have been used, which are less basic and nucleophilic. acs.org

Controlled/Living Polymerization Techniques (e.g., living anionic polymerization)

Controlled or "living" polymerization methods offer precise control over the polymer's molecular weight, architecture, and low polydispersity. sigmaaldrich.com Living anionic polymerization of this compound has been achieved, enabling the synthesis of well-defined polymers. nii.ac.jp This technique allows for the creation of block copolymers by sequential monomer addition. nii.ac.jp For instance, after the living anionic polymerization of this compound, another monomer like styrene can be introduced to form a block copolymer. acs.org The stability of the propagating carbanions is crucial for the success of living anionic polymerization. acs.org

Copolymerization with Other Monomers

Copolymerization involves the polymerization of two or more different monomers. The incorporation of this compound into copolymers can impart desirable properties such as fire retardancy. google.com

Copolymerization with Styrene and its Derivatives

The copolymerization of this compound with styrene has been investigated. Anionic copolymerization of these monomers allows for the synthesis of random or block copolymers depending on the reaction conditions and the order of monomer addition. acs.orgethernet.edu.et Block copolymers of this compound and other styrene derivatives, such as poly(4-bromostyrene)-b-poly(methyl methacrylate), have also been synthesized. polymersource.ca

Copolymerization with Vinyl Heterocycles

The copolymerization of this compound with vinyl heterocycles, such as 2-vinylthiophene, has been explored through anionic polymerization. acs.org These studies often focus on understanding the reactivity ratios of the monomers and the properties of the resulting copolymers. The introduction of sulfur-containing heterocycles can lead to copolymers with high refractive indices. researchgate.net

| Monomer 1 | Monomer 2 | Polymerization Type | Resulting Copolymer | Reference |

| This compound | Styrene | Anionic | Random or Block | acs.orgethernet.edu.et |

| 4-Bromostyrene (B1200502) | Methyl Methacrylate | Anionic | Block | polymersource.ca |

| This compound | 2-Vinylthiophene | Anionic | Copolymer | acs.org |

| Vinyl Sulfides | N-vinylphthalimide | Radical | High Refractive Index Copolymer | researchgate.net |

Impact on Polymer Properties (e.g., molecular weight, tacticity, glass transition temperature)

The incorporation of this compound into polystyrene chains significantly influences the resulting polymer's properties, including its molecular weight, tacticity, and glass transition temperature. The presence of the bromine atom on the styrene monomer affects the polymerization process and the final characteristics of the polymer.

The molecular weight of poly(this compound) can be controlled through various polymerization techniques. For instance, free radical polymerization can yield polymers with a range of molecular weights, such as 3.5 kDa, 5 kDa, 6 kDa, 16 kDa, and 37 kDa. cd-bioparticles.net In cationic polymerization, the use of a chain transfer agent like α-methyl styrene dimer allows for the production of bromostyrene polymers with molecular weights preferably ranging from about 13,000 to 60,000 g/mol , and most preferably between 15,000 and 20,000 g/mol . google.com

The tacticity of poly(this compound), which describes the stereochemical arrangement of the phenyl groups along the polymer chain, is a crucial factor determining its physical properties. youtube.com Analysis of poly(this compound) synthesized via free radical initiation using 1H- and 13C-NMR spectroscopy indicates that the resulting polymer is atactic. researchgate.netresearchgate.net This random arrangement of the bulky bromo-substituted phenyl groups prevents the polymer chains from packing into an ordered, crystalline structure. youtube.com

The glass transition temperature (Tg) of a polymer is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the reported glass transition temperature is approximately 118°C. sigmaaldrich.com This value is influenced by factors such as molecular weight and the presence of the bromine atom, which can affect chain mobility. sigmaaldrich.com In copolymers, the glass transition temperature can be markedly increased with a higher content of this compound. researchgate.net

Below is a data table summarizing the impact of this compound on key polymer properties.

| Property | Value/Observation | Polymerization Method | Citation |

| Molecular Weight | 3.5 kDa, 5 kDa, 6 kDa, 16 kDa, 37 kDa | Free Radical Polymerization | cd-bioparticles.net |

| ~13,000 - 60,000 g/mol | Cationic Polymerization | google.com | |

| Tacticity | Atactic | Free Radical Initiation | researchgate.netresearchgate.net |

| Glass Transition Temperature (Tg) | 118°C | Not specified | sigmaaldrich.com |

| Increases with increasing this compound content | Not specified | researchgate.net |

Incorporation of this compound into Polymer Backbones

The preparation of halogenated polystyrenes can be achieved either by the direct polymerization of halogenated styrene monomers or by the post-polymerization halogenation of polystyrene. google.com The direct polymerization of this compound offers a method to incorporate bromine atoms at specific locations on the polymer backbone. cdnsciencepub.com

One approach involves the synthesis of well-defined halogenated syndiotactic polystyrenes through coordination polymerization of p-trimethylsilylstyrene (p-TMSSt) followed by post-modification. rsc.orgrsc.org This method allows for the creation of high-molecular-weight polymers with a specific stereoregularity. rsc.orgrsc.org The subsequent halogenation of the silylated polymers using reagents like N-bromosuccinimide leads to the formation of poly(bromostyrene)s. rsc.orgrsc.org

Another method for preparing brominated polystyrene involves the bromination of a polystyrene solution in a chlorinated hydrocarbon solvent in the presence of a Lewis acid catalyst. google.com This process can introduce up to three bromine atoms onto each aromatic ring of the polystyrene. google.com

Cationic polymerization can also be employed to produce oligomers and lower molecular weight polymers of bromostyrene. google.com This is achieved by using a Lewis acid catalyst in an organic solvent with an aromatic chain transfer agent. google.com

The incorporation of this compound is a key step in the synthesis of various specialty polymers with tailored properties. The bromine atom serves as a functional handle that can be used for further chemical modifications, making poly(this compound) a versatile precursor.

For example, cross-linked bromopolystyrene can be reacted with lithium diphenylphosphide to create polystyryldiphenylphosphine. rsc.org This polymer-supported phosphine (B1218219) is a valuable reagent in organic synthesis, notably in the Wittig reaction for olefin synthesis. rsc.org

Furthermore, copolymers of this compound can be synthesized to create materials with specific characteristics. For instance, the copolymerization of styrene with this compound has been explored as a potential route to prepare polystyrenes containing aliphatic bromine atoms, which could act as poly-radical sources for grafting experiments. cdnsciencepub.com However, studies have shown that in some cases, this compound may act as an efficient transfer agent rather than a comonomer. cdnsciencepub.com

The synthesis of star polymers can also utilize brominated compounds. Tri- and tetrabromoaryl compounds can be lithiated and used as multifunctional initiators for the synthesis of 3- and 4-arm polystyrene stars. researchgate.net

Preparation of Halogenated Polystyrenes

Mechanistic Investigations of Polymerization Pathways

Understanding the mechanistic pathways of this compound polymerization is crucial for controlling the structure and properties of the resulting polymers. Various polymerization techniques have been investigated, each with its own distinct mechanism.

In free radical polymerization , the reaction is typically initiated by a free radical source, and the polymer chain grows through the addition of monomer units. cd-bioparticles.net Studies on the copolymerization of styrene with α- and β-bromostyrene suggest that the bromostyrenes can act as efficient transfer agents, which can affect the molecular weight of the resulting polymer. cdnsciencepub.com

Cationic polymerization of bromostyrene can be initiated by a Lewis acid catalyst. google.com The mechanism involves the formation of a carbocationic active center, which then propagates by adding monomer units. The use of an aromatic chain transfer agent is a key aspect of controlling the molecular weight in this type of polymerization. google.com

Anionic polymerization of halostyrenes, including bromostyrene, has also been studied. The living anionic polymerization of 4-halostyrenes has been achieved, leading to well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.org The stability of the propagating carbanions is a critical factor in achieving a living polymerization. acs.org The reactivity of the carbon-halogen bond can influence the polymerization behavior, with major side reactions possible for more reactive halogens like bromine and iodine. acs.org

Coordination polymerization using half-titanocene catalysts has been employed for the syndiospecific polymerization of styrenic monomers. rsc.orgrsc.org This method allows for the synthesis of well-defined halogenated syndiotactic polystyrenes. rsc.orgrsc.org The mechanism involves the coordination of the monomer to the metal center of the catalyst, followed by insertion into the growing polymer chain.

Stereochemistry and Tacticity in Poly(this compound)

The stereochemistry and tacticity of poly(this compound) are fundamental aspects that dictate its macroscopic properties. Tacticity refers to the spatial arrangement of the pendant groups (in this case, the bromophenyl groups) along the polymer backbone. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the tacticity of polymers. youtube.com Analysis of the 1H- and 13C-NMR spectra of poly(this compound) synthesized through free radical initiation reveals that the polymer is atactic . researchgate.netresearchgate.net This means the bromophenyl groups are randomly oriented along the polymer chain. youtube.com

The atactic nature of free-radically prepared poly(this compound) is a consequence of the lack of stereochemical control during the polymerization process. The incoming monomer can add to the growing polymer chain with either of its two faces, leading to a random sequence of stereoisomers. This lack of regular structure prevents the polymer chains from packing in an ordered, crystalline fashion, resulting in an amorphous material. youtube.com

While free-radical polymerization typically yields atactic poly(this compound), other polymerization methods can potentially lead to different tacticities. For instance, stereoselective polymerization techniques using specific catalysts can produce isotactic or syndiotactic polymers, where the pendant groups are arranged in a regular, ordered manner. youtube.comresearchgate.net However, for poly(this compound), the atactic form is the most commonly reported, particularly when synthesized via free radical methods. researchgate.netresearchgate.net

The table below summarizes the key findings regarding the stereochemistry and tacticity of poly(this compound).

| Property | Observation | Method of Determination | Polymerization Method | Citation |

| Tacticity | Atactic | 1H- and 13C-NMR Spectroscopy | Free Radical Initiation | researchgate.netresearchgate.net |

| Structure | Amorphous | Inferred from atactic nature | Free Radical Initiation | youtube.com |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-bromostyrene and its polymers. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy of this compound allows for the identification and assignment of its vinyl and aromatic protons. The vinyl protons typically appear as a doublet of doublets in the range of δ 5.2–5.8 ppm. The aromatic protons resonate as a multiplet between δ 7.1 and 7.4 ppm. These chemical shifts and coupling patterns are characteristic of the meta-substituted styrene (B11656) structure.

For poly(this compound), the ¹H NMR spectrum becomes more complex due to the effects of polymer stereochemistry. The 300 MHz ¹H-NMR spectrum of poly(this compound) initiated by free radicals is comparable to the spectra of certain poly(vinyl heterocycles). researchgate.net

A study involving this compound as a test molecule for NMR measurements highlighted the importance of experimental parameters. The vinyl methylene (B1212753) protons in this compound were found to have two nearly identical T1 values of approximately 3.54 seconds. dokumen.pub

Table 1: ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinyl | 5.2 - 5.8 | Doublet of doublets |

Note: Chemical shifts are referenced to a residual solvent signal.

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of this compound. The spectrum shows distinct signals for the vinyl carbons and the aromatic carbons. One of the vinyl carbons can be observed around δ 136.1 ppm. The carbon atoms of the benzene (B151609) ring show signals that are influenced by the bromine substituent.

In the case of poly(this compound), the ¹³C NMR spectrum is characteristic of meta-substituted polystyrenes. researchgate.net Several of the carbon resonances exhibit sensitivity to the stereochemistry of the polymer, allowing for the determination of its tacticity. researchgate.net

The analysis of NMR spectra is crucial for determining the stereochemistry of polymers derived from this compound. For poly(this compound) synthesized via free-radical initiation, both ¹H and ¹³C NMR spectra indicate that the polymer is atactic, meaning there is a random orientation of the bromophenyl groups along the polymer chain. researchgate.net

The methine proton resonance in the ¹H-NMR spectrum of similar polymers, like poly(2-iodostyrene), can be interpreted in terms of a pentad stereosequence sensitivity, which provides information about the relative configurations of five consecutive monomer units. researchgate.net This type of analysis, although complex, is essential for understanding the microstructure of the polymer, which in turn influences its physical properties. The ¹³C-NMR spectrum is often easier to interpret for these purposes as it can show multiplicity consistent with sensitivity to polymer stereochemistry. researchgate.net

¹³C NMR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak (M+). nist.gov Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a pair of peaks of almost equal intensity, separated by 2 m/z units. For this compound (C₈H₇Br), these peaks correspond to [C₈H₇⁷⁹Br]⁺ and [C₈H₇⁸¹Br]⁺. nih.gov The most abundant peak in the mass spectrum is often observed at m/z 103, corresponding to the loss of the bromine atom. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing this compound, allowing for both separation from other components and its identification based on its mass spectrum. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Fragment | m/z Value |

|---|---|

| [C₈H₇⁷⁹Br]⁺ | 182 |

| [C₈H₇⁸¹Br]⁺ | 184 |

| [C₈H₇]⁺ | 103 |

Note: m/z values are nominal.

Chromatographic Techniques (e.g., GC)

Gas chromatography (GC) is a widely used technique for the analysis of this compound, particularly for assessing its purity. vwr.com In GC, the compound is vaporized and passed through a column, and its retention time is used for identification and quantification. GC is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The purity of commercial this compound is often specified as ≥97.0% as determined by GC. tcichemicals.com

High-performance liquid chromatography (HPLC) can also be employed for the analysis of this compound. A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can effectively separate this compound. sielc.com

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound.

The IR spectrum of this compound exhibits characteristic absorption bands. A notable peak is the C=C stretching vibration of the vinyl group, which appears around 1630 cm⁻¹. The C-Br stretching vibration is observed at approximately 560 cm⁻¹. IR spectra can be obtained using various techniques, including neat, attenuated total reflectance (ATR), and in the vapor phase. nih.gov

Raman spectroscopy is another valuable tool for studying this compound. It has been used to investigate the inclusion complexes of this compound with cyclodextrins. researchgate.net In these studies, the ν(C=C) and ν(C-H) vibrations of the vinyl group are used as probes to understand the interactions between the guest molecule (this compound) and the host cyclodextrin. researchgate.net

Table 3: Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C=C Stretch (vinyl) | ~1630 | IR |

X-ray Diffraction (XRD) and Crystallography for Structural Elucidation

X-ray diffraction (XRD) and crystallography are powerful techniques for determining the precise three-dimensional atomic arrangement within a crystalline solid. For this compound and its derivatives, these methods provide fundamental insights into bond lengths, bond angles, and intermolecular interactions, which govern the material's bulk properties.

While extensive experimental X-ray crystallographic data for the this compound monomer is limited in publicly accessible literature, hypothetical projections based on structurally analogous compounds have been proposed. These projections suggest that this compound would likely crystallize in a monoclinic system with the space group P2₁/c. Key structural parameters have been estimated based on these models, providing a theoretical framework for its solid-state packing.

In research, XRD is more commonly applied to the derivatives and polymers of brominated styrenes. For instance, the palladium-catalyzed reaction of (Z)-bromostyrene derivatives with norbornenes yields bismethenylcyclobutane derivatives, whose structure and stereochemistry have been unambiguously confirmed by single-crystal X-ray analysis. rsc.org Similarly, the solid-state structure of a ladder-type polymer, synthesized in a process involving 2-bromostyrene (B128962), was elucidated using single-crystal X-ray diffraction, revealing critical information about its conformation and packing that influences its processability into thin films. rsc.org

Advanced Surface Characterization (e.g., XPS, XRR, XSW, XRF for SAMs)

The ability of this compound and its isomers to form well-defined thin films and self-assembled monolayers (SAMs) makes them valuable in surface engineering and molecular electronics. A suite of advanced X-ray techniques is employed to characterize these surfaces with sub-molecular precision.

Research on 4-bromostyrene (B1200502) SAMs photochemically grown on silicon (Si(111)) surfaces provides a clear example of this multi-technique approach. northwestern.edunorthwestern.eduepj.org

X-ray Photoelectron Spectroscopy (XPS) is used to verify the chemical composition and integrity of the monolayer. eag.commdpi.com For 4-bromostyrene SAMs, high-resolution XPS spectra of the Br 3d region show a single spin-orbit doublet at binding energies of 70.5 eV and 71.5 eV. northwestern.edu This signature confirms that the bromine atoms are covalently bonded to carbon (C-Br) and are preserved intact at the top of the SAM, without decomposition or reaction with the silicon substrate. northwestern.edu

X-ray Reflectivity (XRR) provides detailed information on the thickness, roughness, and electron density profile of thin films. nih.gov In studies of 4-bromostyrene SAMs on Si(111), XRR data indicated a uniform monolayer thickness of 8.5 Å. northwestern.eduepj.org By comparing this measured thickness to the theoretical molecular length (calculated via Density Functional Theory to be 8.89 Å), researchers determined a molecular tilt angle of approximately 17° relative to the surface normal. northwestern.edu In polymer systems, XRR has been used to study bilayers and blends containing poly(bromostyrene). The introduction of the heavy bromine atom increases the X-ray scattering length density, and the resulting data show that adding poly(bromostyrene) can significantly increase the smoothness of the polymer film. nist.govnist.gov

X-ray Standing Wave (XSW) analysis offers precise atomic-scale structural information by combining X-ray diffraction with X-ray fluorescence. northwestern.edu This technique was used to create a three-dimensional map of the bromine atom distribution within the 4-bromostyrene SAM on a Si(111) single-crystal substrate. northwestern.edu The XSW results triangulated the position of the Br atoms, revealing they are located at a height of 8.50 Å above the silicon surface, positioned over the T4 hollow sites of the Si(111) lattice. northwestern.eduepj.org This finding, combined with XRR data, provides a comprehensive structural model of the monolayer. northwestern.edu

X-ray Fluorescence (XRF) is a sensitive technique for elemental analysis. rigaku.comhoriba.com In the context of SAMs, XRF was used to determine the atomic coverage of bromine on the surface. For 4-bromostyrene on Si(111), XRF analysis revealed a Br coverage of 50% (or 0.5 ML), which corresponds to a molecular coverage of approximately 46% of the surface silicon atoms. northwestern.eduepj.org This quantitative measure of packing density is in close agreement with results obtained from XRR, demonstrating the complementary nature of these techniques. northwestern.edu

Theoretical and Computational Studies on 3 Bromostyrene

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the properties and reactivity of 3-bromostyrene. arxiv.org These computational methods provide a theoretical framework to understand the molecule's electronic structure, conformational preferences, and reaction mechanisms at the atomic level. wikipedia.org

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by a vinyl group attached to a benzene (B151609) ring with a bromine atom at the meta-position. The bromine atom acts as an electron-withdrawing group primarily through its inductive effect (-I), which polarizes the aromatic ring. This electronic perturbation influences the molecule's reactivity.

Molecular orbital (MO) theory helps in understanding the distribution and energy of electrons within the molecule. numberanalytics.com The combination of atomic orbitals forms a set of molecular orbitals spread across the entire molecule. numberanalytics.com For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding its chemical reactivity and spectroscopic properties. numberanalytics.com The energy gap between the HOMO and LUMO provides insights into the molecule's stability and the energy required for electronic excitation.

Computational analyses, such as those performed with software like Gaussian, allow for the calculation and visualization of these molecular orbitals. researchgate.net The distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Conformational Analysis and Torsional Barriers

The conformation of this compound is defined by the torsional or dihedral angle between the vinyl group and the phenyl ring. While styrene (B11656) itself is known to have a very flat potential energy surface regarding this torsion, the presence of substituents can influence the preferred conformation. researchgate.net For substituted styrenes, both planar and non-planar minimum energy conformations have been identified. researchgate.net

Theoretical studies on related molecules like 3-methylstyrene (B89682) have shown the existence of two distinct conformers: a cis form where the vinyl group is oriented towards the substituent, and a trans form where it is positioned away. aip.orgcolostate.edu The energy difference between these conformers can be very small. aip.org For this compound, a similar conformational landscape is expected.

The barrier to internal rotation around the bond connecting the vinyl group to the phenyl ring is a key parameter determined through computational methods. For styrene, DFT calculations have predicted this barrier to be in the range of 2.84 to 4.74 kcal/mol. researchgate.net The bromine substituent at the meta position is expected to have a modest influence on this barrier. These calculations often involve mapping the potential energy surface as a function of the torsional angle.

Table 1: Calculated Torsional Barriers for Styrene

| Method | Barrier (kcal/mol) |

| B3LYP/6-31G | 4.74 |

| MP2/6-31G | 3.07 |

| CCSD/6-31G* | 2.84 |

| Data sourced from state-of-the-art ab initio calculations on styrene and are provided here as a reference for the parent molecule. researchgate.net |

Reaction Mechanism Elucidation and Transition State Calculations

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.netnih.gov By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and their energies calculated.